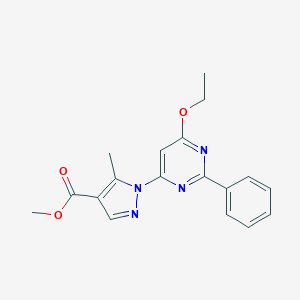![molecular formula C12H12N4S B287533 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMT) is a heterocyclic compound that has gained interest in scientific research due to its potential biological activities. DMT belongs to the class of triazolothiadiazoles, which have been reported to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by binding to specific targets, such as enzymes or receptors, and modulating their activity. It may also affect cellular processes, such as DNA replication or protein synthesis.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In addition to its antimicrobial, antitumor, and anti-inflammatory properties, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to modulate the immune system by stimulating the production of cytokines and enhancing the activity of immune cells. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high yield and purity, as well as its potential biological activities. However, there are also limitations to using 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments, such as its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and solvent for use in experiments.
Direcciones Futuras
There are several future directions for the study of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its targets in biological systems. Additionally, the potential use of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of infectious diseases, cancer, and inflammatory disorders warrants further investigation. Overall, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to be used in various scientific research applications.
Métodos De Síntesis
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized via a multistep reaction starting from 2,4-dimethylaniline. The synthesis involves the formation of a triazole ring and a thiadiazole ring, followed by the introduction of a methyl group at the 3-position of the triazole ring. The final product is obtained in good yield and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In vitro studies have shown that 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H12N4S |
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
6-(2,4-dimethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S/c1-7-4-5-10(8(2)6-7)11-15-16-9(3)13-14-12(16)17-11/h4-6H,1-3H3 |
Clave InChI |
FFNGGGWJIAEUIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)